1-Amino-10-(2-chlorophenyl)-3-methoxy-7,7-dimethyl-9-oxo-5,6,7,8,9,10-hexahydrobenzo[B][1,6]naphthyridin-4-YL cyanide
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Overview
Description
1-Amino-10-(2-chlorophenyl)-3-methoxy-7,7-dimethyl-9-oxo-5,6,7,8,9,10-hexahydrobenzo[B][1,6]naphthyridin-4-YL cyanide is a complex organic compound that belongs to the class of naphthyridines Naphthyridines are heterocyclic compounds containing a fused ring system with nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-10-(2-chlorophenyl)-3-methoxy-7,7-dimethyl-9-oxo-5,6,7,8,9,10-hexahydrobenzo[B][1,6]naphthyridin-4-YL cyanide involves multiple steps. One common method starts with the reaction of 1-methyl piperidin-4-one with carbon disulfide, malononitrile, and triethylamine to form a condensed thiopyrane intermediate. This intermediate is then converted to a mercapto-naphthyridine derivative by reacting with morpholine . Further functionalization and cyclization steps lead to the formation of the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-Amino-10-(2-chlorophenyl)-3-methoxy-7,7-dimethyl-9-oxo-5,6,7,8,9,10-hexahydrobenzo[B][1,6]naphthyridin-4-YL cyanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
1-Amino-10-(2-chlorophenyl)-3-methoxy-7,7-dimethyl-9-oxo-5,6,7,8,9,10-hexahydrobenzo[B][1,6]naphthyridin-4-YL cyanide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of cancer cells.
Biological Research: It is used in studies to understand its mechanism of action and its effects on various biological pathways.
Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Amino-10-(2-chlorophenyl)-3-methoxy-7,7-dimethyl-9-oxo-5,6,7,8,9,10-hexahydrobenzo[B][1,6]naphthyridin-4-YL cyanide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to the disruption of cellular processes essential for cancer cell survival. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest involvement in the inhibition of protein kinases and other signaling molecules .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are selective inhibitors of protein kinase B (Akt) and have shown potential as anticancer agents.
Morpholino-Thieno[2,3-c][2,7]Naphthyridines: These compounds have been studied for their anticancer and antimicrobial properties.
Uniqueness
1-Amino-10-(2-chlorophenyl)-3-methoxy-7,7-dimethyl-9-oxo-5,6,7,8,9,10-hexahydrobenzo[B][1,6]naphthyridin-4-YL cyanide stands out due to its unique structural features, which contribute to its specific biological activities. Its combination of functional groups and the naphthyridine core make it a versatile compound for various applications in medicinal chemistry and beyond.
Properties
Molecular Formula |
C22H21ClN4O2 |
---|---|
Molecular Weight |
408.9 g/mol |
IUPAC Name |
1-amino-10-(2-chlorophenyl)-3-methoxy-7,7-dimethyl-9-oxo-5,6,8,10-tetrahydrobenzo[b][1,6]naphthyridine-4-carbonitrile |
InChI |
InChI=1S/C22H21ClN4O2/c1-22(2)8-14-17(15(28)9-22)16(11-6-4-5-7-13(11)23)18-19(26-14)12(10-24)21(29-3)27-20(18)25/h4-7,16,26H,8-9H2,1-3H3,(H2,25,27) |
InChI Key |
BFEPHCLHNZKPJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N=C(C(=C3N2)C#N)OC)N)C4=CC=CC=C4Cl)C(=O)C1)C |
Origin of Product |
United States |
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